Reduced Lipophilicity (XLogP3) versus 4-Propyl and 4-Isopropoxy Analogs
The 2,6-difluoro substitution lowers the computed partition coefficient (XLogP3) relative to analogs bearing electron-donating para substituents. The target compound exhibits an XLogP3 of 3.2, which is 1.1 log units lower than the 4-propyl analog (XLogP3 = 4.3) and 0.5 log units lower than the 4-isopropoxy analog (XLogP3 = 3.7) [1][2][3]. This reduction translates to lower lipophilicity, which is associated with improved aqueous solubility and reduced off-target binding to hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide, XLogP3 = 4.3; 4-isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide, XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = -1.1 (vs 4-propyl); ΔXLogP3 = -0.5 (vs 4-isopropoxy) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity generally predicts better oral absorption and lower risk of phospholipidosis, making this compound a more developable starting point for lead optimization.
- [1] PubChem Compound Summary for CID 56764205, 2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide. XLogP3-AA = 3.2. View Source
- [2] PubChem Compound Summary for CID 56764208, 4-propyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide. XLogP3-AA = 4.3. View Source
- [3] PubChem Compound Summary for CID 56764215, 4-isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide. XLogP3-AA = 3.7. View Source
